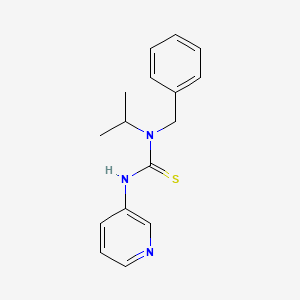

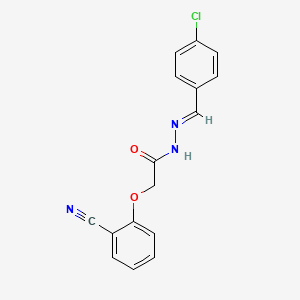

![molecular formula C22H23N3O3 B5594785 1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5594785.png)

1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions that allow for the efficient construction of complex molecular architectures. For example, the use of piperidine–iodine as a dual system catalyst has been reported for the synthesis of 3-(4-alkyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2H-chromen-2-one derivatives through a three-component reaction, highlighting the method's good yields, mild conditions, and ease of handling (Alizadeh, Ghanbaripour, & Zhu, 2014). Additionally, solid-phase synthesis techniques have been applied to generate spiro compounds from 1,2-dihydroquinazoline-2-carboxylate derivatives, showcasing the versatility of synthetic approaches in accessing such complex molecules (Pospíšilová, Krchňák, & Schütznerová, 2018).

Molecular Structure Analysis

The molecular structure of compounds within this class is often elucidated using techniques like NMR, X-ray crystallography, and UV–Vis spectroscopy. These methods provide insight into the 3D architecture of the molecules, essential for understanding their biological activity and chemical properties. For instance, the structure of spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkan]-7-amines was determined by X-ray diffraction, revealing almost planar quinoline rings and non-planar chromene rings, which are crucial for the compounds' interaction with biological targets (Bonacorso et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves cycloaddition reactions, with azomethine ylides being common reactants. These reactions are highly regio- and stereoselective, leading to the formation of spirochromeno[3,4-c]pyrrolidines with varied configurations at the spiro atom, demonstrating the compounds' versatility in organic synthesis (Kutyashev et al., 2019).

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

A study by Alizadeh et al. (2014) presents the synthesis of 3-(4-alkyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2H-chromen-2-one derivatives utilizing a three-component reaction involving salicylaldehyde, β-keto esters, and 1-(2-aminophenyl)pyrrole with piperidine–iodine as a dual system catalyst. This method is highlighted for its good yields, mild reaction conditions, and ease of handling, supported by 1H NMR, 13C NMR, and X-ray crystallography data (Alizadeh, Ghanbaripour, & Zhu, 2014).

Heterocyclic Chemistry

Rajesh, Bala, and Perumal (2012) developed a library of novel spiroheterocycles synthesized via 1,3-dipolar azomethine ylide cycloaddition in an ionic liquid, showcasing a diverse substrate scope and excellent yields. This study emphasizes the chemo-, regio-, and stereoselective synthesis of hybrid spiroheterocycles, representing an advance in the field of heterocyclic chemistry (Rajesh, Bala, & Perumal, 2012).

Pharmacological Evaluation

Chaudhari et al. (2013) identified a novel series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as blockers of the transient receptor potential melastatin 8 (TRPM8) channel. This research provided insights into the synthesis, the effect of aryl groups and their substituents on in-vitro potency, and the pharmacokinetic profile upon oral dosing in rats, offering a basis for the development of novel therapeutic agents (Chaudhari et al., 2013).

Propiedades

IUPAC Name |

1'-(3,4-dihydro-2H-chromene-6-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c26-20(16-7-8-19-15(14-16)4-3-13-28-19)25-11-9-22(10-12-25)21(27)23-17-5-1-2-6-18(17)24-22/h1-2,5-8,14,24H,3-4,9-13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJIXWHKKXUQSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)N3CCC4(CC3)C(=O)NC5=CC=CC=C5N4)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methyl-1-benzothien-2-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5594719.png)

![4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B5594741.png)

![7-(cyclopropylmethyl)-6-(2,5-dimethyl-3-furyl)-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5594746.png)

![8-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5594749.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5594762.png)

![2-(1-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5594779.png)

![1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5594797.png)

![methyl 9-{[5-(2-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5594811.png)

![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5594815.png)